molecular formula C24H19N5OS B14949117 N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

Cat. No.: B14949117
M. Wt: 425.5 g/mol
InChI Key: AFLOTTAZXLHWBC-UHFFFAOYSA-N
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Description

“2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide” is a synthetic organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, an allyl group, and a naphthylacetamide moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide” typically involves multiple steps:

    Formation of the Triazinoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.

    Attachment of the Naphthylacetamide Moiety: This step involves the reaction of the triazinoindole intermediate with 1-naphthylacetic acid or its derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazinoindole core or the allyl group, potentially yielding reduced or hydrogenated products.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the indole or naphthyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions (e.g., Lewis acids or bases) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound may exhibit activity against various biological targets, making it a candidate for drug discovery and development. Its potential interactions with enzymes, receptors, or other biomolecules could be explored.

Medicine

In medicine, the compound could be investigated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders. Its unique structure may allow it to interact with specific molecular targets in the body.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of “2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazinoindole core could play a crucial role in binding to these targets, while the allyl and naphthylacetamide groups may enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-naphthyl)acetamide
  • 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenyl)acetamide
  • 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-benzyl)acetamide

Uniqueness

The uniqueness of “2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide” lies in its specific combination of functional groups and structural features. The presence of the naphthylacetamide moiety may impart distinct biological or chemical properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H19N5OS

Molecular Weight

425.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H19N5OS/c1-2-14-29-20-13-6-5-11-18(20)22-23(29)26-24(28-27-22)31-15-21(30)25-19-12-7-9-16-8-3-4-10-17(16)19/h2-13H,1,14-15H2,(H,25,30)

InChI Key

AFLOTTAZXLHWBC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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